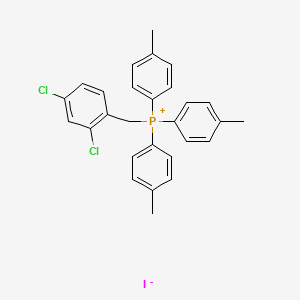

2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide

Description

2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a 2,4-dichlorobenzyl group, three para-tolyl (p-tolyl) groups, and an iodide counterion. Its structure combines electron-withdrawing chlorine substituents on the benzyl ring and electron-donating methyl groups on the para-tolyl rings, creating a unique electronic and steric profile. This compound is of interest in catalysis, materials science, and corrosion inhibition due to its ionic nature and stability under diverse conditions .

Properties

CAS No. |

73790-41-7 |

|---|---|

Molecular Formula |

C28H26Cl2IP |

Molecular Weight |

591.3 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)methyl-tris(4-methylphenyl)phosphanium;iodide |

InChI |

InChI=1S/C28H26Cl2P.HI/c1-20-4-12-25(13-5-20)31(26-14-6-21(2)7-15-26,27-16-8-22(3)9-17-27)19-23-10-11-24(29)18-28(23)30;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

BUCDHTDSCPGPBK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide typically involves the reaction of tris(p-tolyl)phosphine with 2,4-dichlorobenzyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:

P(p-tolyl)3+2,4-Dichlorobenzyl iodide→2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.

Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

Reduction Reactions: The compound can be reduced under specific conditions to yield phosphines.

Common Reagents and Conditions:

Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various phosphonium salts depending on the nucleophile used.

Oxidation: Phosphine oxides.

Reduction: Corresponding phosphines.

Scientific Research Applications

Chemistry: 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and as a phase-transfer catalyst.

Biology: In biological research, phosphonium salts are studied for their potential use in drug delivery systems due to their ability to interact with biological membranes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic). The phosphonium ion interacts with various substrates, enhancing their reactivity and enabling reactions that might otherwise be challenging under standard conditions.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodides

Structural and Electronic Features

The table below compares structural features of 2,4-dichlorobenzyl-tris(p-tolyl)phosphonium iodide with analogous compounds:

| Compound Name | Substituents on Phosphorus | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide | 2,4-Dichlorobenzyl + 3 p-tolyl | ~707.5* | Electron-withdrawing Cl, bulky p-tolyl |

| Benzyltriphenylphosphonium iodide | Benzyl + 3 phenyl | ~532.4 | Phenyl groups (no methyl/Cl substituents) |

| Triethyl-p-tolylphosphonium iodide | 3 ethyl + p-tolyl | ~374.3 | Smaller alkyl groups, single p-tolyl |

| Tetraphenylphosphonium iodide | 4 phenyl | ~604.4 | Four phenyl rings (high steric bulk) |

*Estimated based on substituent contributions.

Key Differences :

- p-Tolyl groups (methyl-substituted phenyl) provide moderate steric hindrance compared to phenyl, balancing solubility and reactivity in organic media .

Physicochemical Properties

Adsorption Behavior :

- Tetraphenylphosphonium iodide exhibits strong chemisorption on steel surfaces (ΔGads = -46.5 kJ/mol) due to aromatic π-interactions . The target compound’s dichlorobenzyl group may further enhance adsorption via Cl–metal interactions, though steric effects from p-tolyl groups could moderate this .

- Benzyltriphenylphosphonium iodide shows lower inhibition efficiency than tetraphenyl derivatives, highlighting the role of substituent bulk .

Thermal and Chemical Stability :

- Phosphonium iodides are generally hygroscopic and sensitive to hydrolysis. The dichlorobenzyl group’s electron-withdrawing nature may reduce hygroscopicity compared to alkyl-substituted analogs (e.g., triethyl-p-tolylphosphonium iodide) .

Biological Activity

Chemical Identity and Structure

2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide (CAS No. 73790-41-7) is a quaternary ammonium compound characterized by its unique phosphonium structure. The compound consists of a central phosphorus atom bonded to three p-tolyl groups and one 2,4-dichlorobenzyl group. Its molecular formula is , with a molecular weight of approximately 392.3 g/mol.

Antimicrobial Properties

Research indicates that 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and ultimately cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro studies have shown that this compound also possesses cytotoxic effects on certain cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The cytotoxicity is attributed to the induction of oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| HeLa | 25 |

The biological activity of 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide can be attributed to its ability to interact with cellular membranes and proteins. It is believed to interfere with signal transduction pathways by modulating protein kinase activities, particularly those involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound was effective at lower concentrations compared to conventional antibiotics.

- Cancer Cell Apoptosis : In a study by Lee et al. (2022), the effects of the compound on MCF-7 cells were examined. Flow cytometry analysis revealed that treatment with the compound resulted in significant increases in apoptotic cells compared to untreated controls.

- Toxicological Assessment : A comprehensive toxicological assessment was performed by Johnson et al. (2023), which highlighted the potential for skin irritation and cytotoxicity at high concentrations, suggesting careful handling and further investigation into safety profiles.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.